
Kdm4D-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kdm4D-IN-3 is a small molecule inhibitor that targets the histone demethylase KDM4D. This compound has shown potential in scientific research, particularly in the fields of epigenetics and cancer therapy. KDM4D is part of the KDM4 family of histone demethylases, which play a crucial role in regulating gene expression by removing methyl groups from specific lysine residues on histone proteins .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for Kdm4D-IN-3 are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of organic reactions involving specific reagents and catalysts. Industrial production methods for this compound are likely to involve optimization of these synthetic routes to ensure high yield and purity .
Analyse Chemischer Reaktionen
Kdm4D-IN-3 primarily undergoes reactions typical of small molecule inhibitors, including binding to the active site of the KDM4D enzyme. The compound’s interactions with KDM4D involve hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-enzyme complex. Common reagents and conditions used in these reactions include organic solvents and specific catalysts that facilitate the binding process .
Wissenschaftliche Forschungsanwendungen
Kdm4D-IN-3 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of histone demethylases and their role in gene regulation.
Biology: Helps in understanding the epigenetic mechanisms that control cell differentiation and proliferation.
Medicine: Investigated for its potential in cancer therapy, particularly in targeting cancers that exhibit overexpression of KDM4D.
Wirkmechanismus
Kdm4D-IN-3 exerts its effects by specifically inhibiting the demethylase activity of KDM4D. The compound binds to the active site of the enzyme, preventing it from removing methyl groups from histone proteins. This inhibition leads to changes in chromatin structure and gene expression, ultimately affecting cellular processes such as proliferation and differentiation. The molecular targets and pathways involved include the PI3K-Akt-Foxo1 pathway, which is crucial for cell survival and metabolism .
Vergleich Mit ähnlichen Verbindungen
Kdm4D-IN-3 is unique in its specificity for KDM4D compared to other inhibitors that target multiple histone demethylases. Similar compounds include:
TACH101: A potent inhibitor of KDM4 that has entered clinical trials for advanced cancers.
KDM4A-C inhibitors: Compounds that target other members of the KDM4 family, such as KDM4A, KDM4B, and KDM4C, which have different substrate specificities and biological functions.
This compound stands out due to its selective inhibition of KDM4D, making it a valuable tool for studying the specific roles of this enzyme in various biological processes.
Eigenschaften
Molekularformel |
C23H16N4O2S |
|---|---|
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
1-[6,7-bis(furan-2-yl)quinoxalin-2-yl]-3-phenylthiourea |
InChI |
InChI=1S/C23H16N4O2S/c30-23(25-15-6-2-1-3-7-15)27-22-14-24-18-12-16(20-8-4-10-28-20)17(13-19(18)26-22)21-9-5-11-29-21/h1-14H,(H2,25,26,27,30) |
InChI-Schlüssel |
NSLQGQZYAAHVFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CN=C3C=C(C(=CC3=N2)C4=CC=CO4)C5=CC=CO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


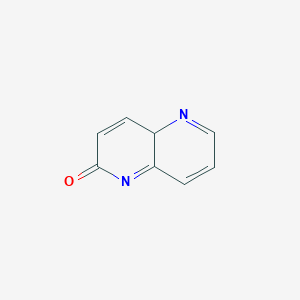
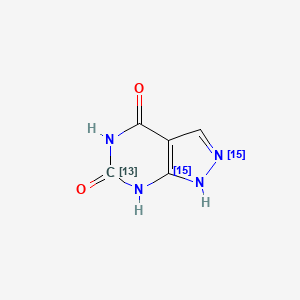
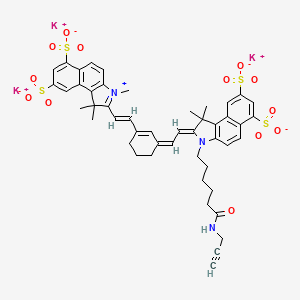

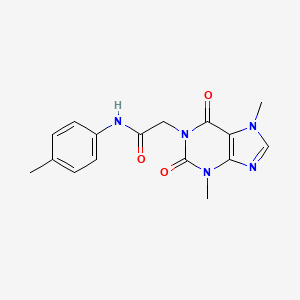
![2,6-dichloro-N-(difluoromethyl)-4-[3-(1-methylpiperidin-4-yl)propyl]-N-(1,3,5-trimethylpyrazol-4-yl)benzenesulfonamide](/img/structure/B12367229.png)
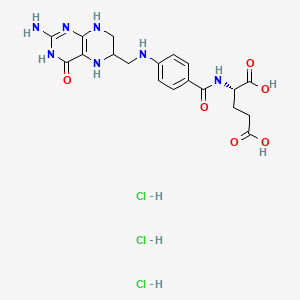



![sodium;2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate](/img/structure/B12367265.png)
![(5S)-14-[(1R)-1-aminoethyl]-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12367272.png)
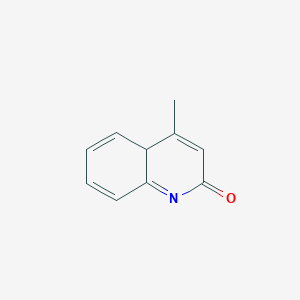
![N-[2-(dimethylamino)ethyl]-3-[2-[4-(4-ethylpiperazin-1-yl)anilino]thieno[3,2-d]pyrimidin-7-yl]benzamide](/img/structure/B12367282.png)
